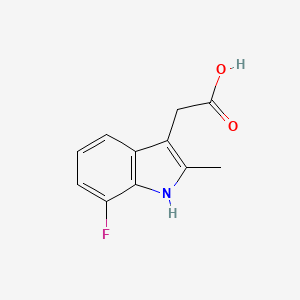

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Descripción general

Descripción

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, features a fluorine atom at the 7th position and a methyl group at the 2nd position on the indole ring, with an acetic acid moiety attached to the 3rd position.

Métodos De Preparación

The synthesis of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . For industrial production, the process may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .

Análisis De Reacciones Químicas

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

The compound shows promise in several therapeutic areas:

- Antimicrobial Properties : Research indicates that indole derivatives, including (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, possess antibacterial and antifungal activities. The introduction of fluorine enhances these properties, making the compound effective against various pathogens.

- Antitumor Activity : There is emerging evidence that this compound may exhibit antitumor effects, particularly against solid tumors such as colorectal and lung cancers. This is significant given the limited efficacy of current chemotherapeutic agents for these types of cancer .

- Receptor Modulation : Studies suggest that this compound interacts with multiple biological targets, including receptors and enzymes involved in critical cellular processes. The fluorine atom enhances binding affinity and potency, which is crucial for optimizing its pharmacological profile.

To understand the uniqueness of this compound, it can be compared with other indole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Indole-3-acetic acid | No fluorine substitution | Plant hormone involved in growth regulation |

| 5-fluoro-2-methyl-1H-indole-3-acetic acid | Fluorine at 5 position | Different substitution pattern affecting activity |

| Indole-3-carboxaldehyde | Aldehyde functional group | Distinct chemical properties and applications |

The specific substitution pattern of this compound imparts unique chemical and biological properties compared to these similar compounds. Its fluorine atom enhances lipophilicity and receptor interaction potential, making it a valuable compound for further research.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of indole acetic acids, including the fluorinated variant, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antibiotics.

Case Study 2: Antitumor Effects

Research focused on the antitumor effects of indole derivatives found that this compound effectively inhibited the proliferation of colorectal cancer cells in vitro. This positions the compound as a candidate for further development in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

5-fluoro-2-methyl-1H-indole-3-acetic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.

Indole-3-carboxaldehyde: Another indole derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by case studies and research findings.

Overview of this compound

This compound is characterized by its unique structural features, which contribute to its biological properties. As a derivative of indole, it is part of a significant class of compounds known for their therapeutic potential, including antiviral, anti-inflammatory, and anticancer activities.

Target Receptors and Pathways

Indole derivatives like this compound interact with various biological targets, including:

- Receptors : High-affinity binding to multiple receptors involved in cellular signaling.

- Enzymes : Inhibition or activation of enzymes that play roles in inflammatory and metabolic pathways .

Cellular Effects

The compound influences several cellular processes:

- Gene Expression : Modulates the expression of genes related to cell proliferation and apoptosis.

- Cell Signaling : Affects signaling pathways that regulate cellular metabolism and function .

Stability and Degradation

Research indicates that the stability of this compound can vary under different conditions, affecting its biological activity over time. Laboratory studies have shown that degradation can lead to diminished effects on cellular function.

Dosage Effects in Animal Models

In animal studies, varying dosages have revealed that lower doses may provide beneficial effects such as anti-inflammatory or anticancer properties. However, higher doses could lead to adverse effects, emphasizing the importance of dosage optimization .

Antimicrobial Activity

A study highlighted the antimicrobial potential of indole derivatives, including this compound. It was found to enhance the efficacy of antibiotics against various bacterial strains, indicating its role as an antibiotic adjuvant. For instance, it demonstrated a minimum inhibitory concentration (MIC) against pathogens like Pseudomonas aeruginosa and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 6.25 µM |

| Escherichia coli | 3.125 µM |

| Klebsiella pneumoniae | 6.25 µM |

Anticancer Properties

In vitro studies have shown that this compound exerts cytotoxic effects on cancer cell lines such as A549 (lung cancer) and H1299. The compound induced apoptosis through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins like Bax and caspases .

Propiedades

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLVJYXNRARBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405794 | |

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-67-7 | |

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.